

# Core Compound Identity and Physicochemical Properties

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## Compound of Interest

Compound Name: 2-Phenylthiomethylbenzoic Acid

Cat. No.: B158178

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**2-Phenylthiomethylbenzoic Acid** is a bifunctional molecule featuring a carboxylic acid group and a thioether linkage. This unique structure makes it a valuable building block for more complex molecular architectures, particularly in the synthesis of heterocyclic systems and pharmacologically relevant scaffolds.

Chemical Structure:

### Figure 1. Molecular Structure of 2-Phenylthiomethylbenzoic Acid

The compound is systematically known by several names, reflecting its structural components.

Synonyms:

- 2-(Phenylmercaptomethyl)benzoic Acid[1]
- o-Phenylthiomethylbenzoic acid[1][2]
- 2-(phenylthiomethyl)-benzoic acid[2]
- 2-(phenylsulfanylmethyl)benzoic acid[1]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	1699-03-2	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub> S	[2][3]
Molecular Weight	244.31 g/mol	[2][3]
Appearance	White to light yellow powder or crystals	
Melting Point	108-113 °C	[2]
Boiling Point	417 °C at 760 mmHg	[2]
Density	1.27 g/cm <sup>3</sup>	[2]

| Purity | ≥97.0 % |[4] |

## Synthesis Protocol: A Mechanistic Approach

The synthesis of **2-Phenylthiomethylbenzoic Acid** is most commonly achieved via a nucleophilic substitution reaction. The causality behind this choice of pathway lies in the reactivity of a good nucleophile (thiophenolate) with an appropriate electrophilic starting material containing a leaving group. A common and efficient route involves the reaction between thiophenol and phthalide.

## Expert Rationale for Synthesis Design

The selection of phthalide and thiophenol as precursors is strategic. Thiophenol is a readily available and potent sulfur nucleophile, especially when deprotonated to the thiophenolate anion by a base. Phthalide, in the presence of a strong base like sodium ethoxide, undergoes ring-opening to generate a carboxylate and a reactive benzylic alkoxide, which can be converted into a more suitable leaving group or undergo reaction under specific conditions. This method is often preferred for its high atom economy and relatively straightforward procedure.

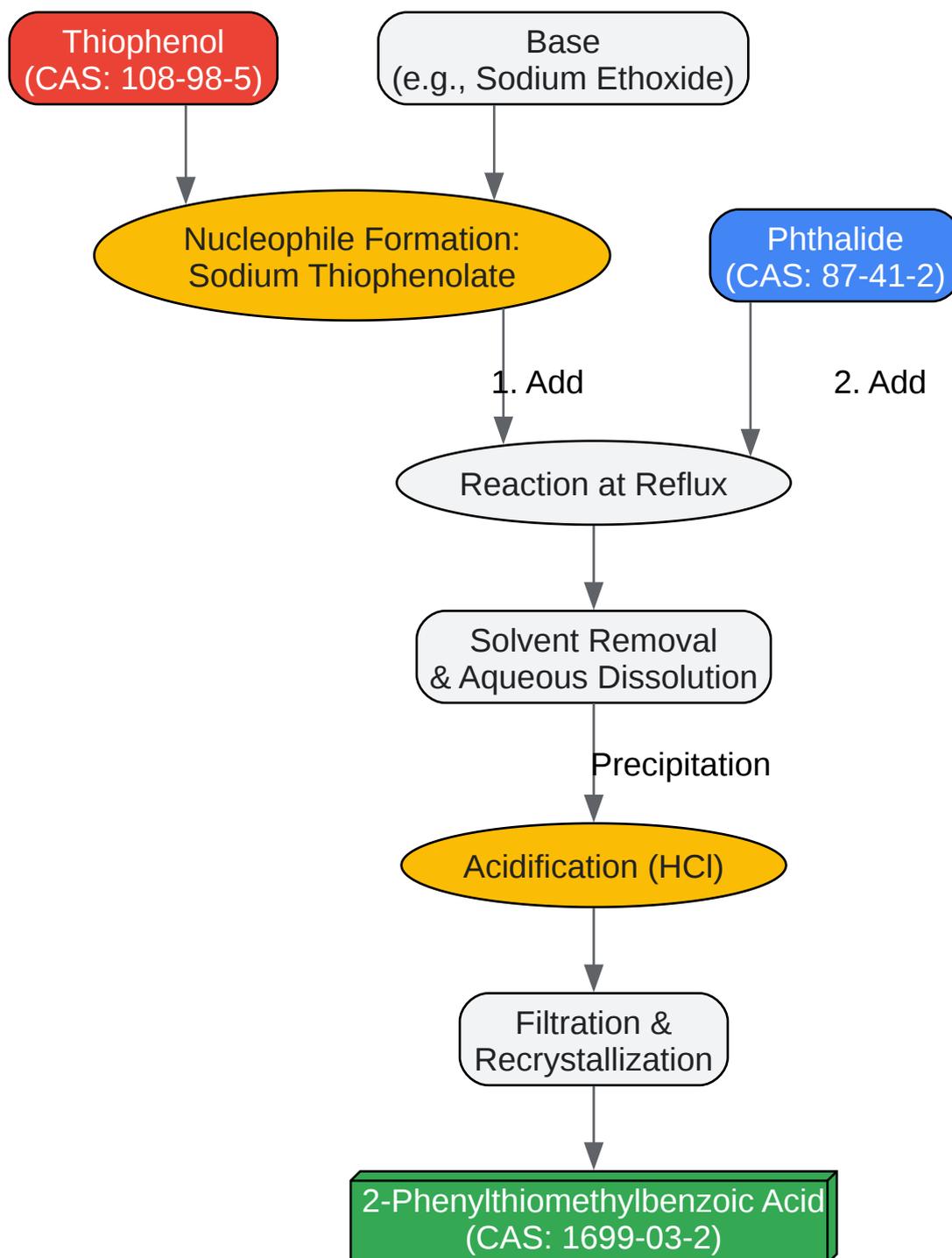
## Detailed Step-by-Step Synthesis Protocol

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

- Preparation of Sodium Thiophenolate:
  - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.
  - To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic. The formation of the sodium thiophenolate salt occurs readily.
- Reaction with Phthalide:
  - In a separate flask, dissolve phthalide in a suitable solvent like ethanol.[2]
  - Add the phthalide solution to the freshly prepared sodium thiophenolate solution.
  - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Isolation:
  - After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
  - Remove the ethanol under reduced pressure using a rotary evaporator.
  - Dissolve the resulting residue in water.
- Acidification and Purification:
  - Cool the aqueous solution in an ice bath.
  - Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate, causing the desired **2-Phenylthiomethylbenzoic Acid** to precipitate out of the solution as a solid.
  - Collect the crude product by vacuum filtration and wash the solid with cold water to remove inorganic salts.

- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to light yellow solid.

## Synthesis Workflow Diagram



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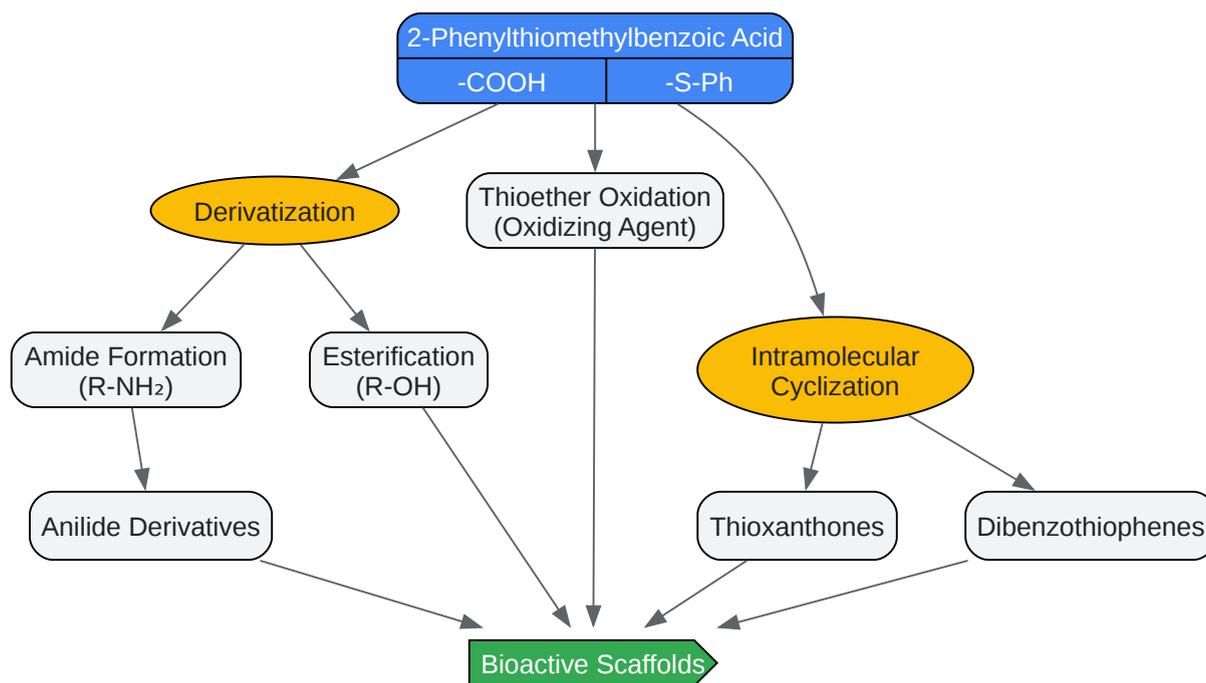
Caption: Synthesis workflow for **2-Phenylthiomethylbenzoic Acid**.

## Applications in Drug Discovery and Organic Synthesis

The true value of **2-Phenylthiomethylbenzoic Acid** lies in its versatility as a synthetic intermediate. Its dual functionality allows for a wide range of chemical modifications, making it a cornerstone for building diverse molecular libraries.

- **Building Block for Complex Molecules:** It serves as a fundamental scaffold for synthesizing more intricate organic compounds. The presence of both a carboxylic acid and a thioether offers multiple reactive sites for further chemical elaboration.[5]
- **Precursor for Biologically Active Heterocycles:** The compound is a key precursor for synthesizing various sulfur and oxygen-containing heterocycles.[5] Through intramolecular cyclization reactions, it can be converted into scaffolds like thioxanthenes and dibenzothiophenes. These core structures are prevalent in molecules studied for kinase inhibition and other biological activities.[5]
- **Development of Novel Drug Candidates:** Its structure is instrumental in exploring structure-activity relationships (SAR). The carboxylic acid can be easily converted into amides or esters, while the thioether can be oxidized to sulfoxides or sulfones.[5] These transformations dramatically alter the electronic and steric properties of the molecule, allowing researchers to fine-tune its biological activity and pharmacokinetic profile.[5][6] Benzoic acid derivatives, in general, are recognized as important pharmacophores in drug development.[7]

## Conceptual Pathway to Bioactive Scaffolds



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Caption: Derivatization pathways from the core molecule.

## Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: Hazard and Safety Information

Category	Description	Source(s)
GHS Classification	<b>Not a hazardous substance or mixture according to the Globally Harmonized System (GHS).</b>	[4]
Potential Hazards	While the pure compound is not classified as hazardous, related benzoic acid compounds can cause skin irritation, serious eye damage, and respiratory irritation.[8][9] Avoid creating dust.[4]	
First Aid: Eye Contact	Rinse with plenty of water. If contact lenses are worn, remove them if easy to do. If eye irritation persists, seek medical advice.[4]	
First Aid: Skin Contact	Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation occurs, seek medical advice.[4]	

| First Aid: Inhalation | Remove person to fresh air and keep comfortable. Seek medical attention if you feel unwell.[4] | |

## Self-Validating Protocol for Safe Handling

- Engineering Controls: Work in a well-ventilated area, preferably using a local exhaust ventilation system or a chemical fume hood to prevent the dispersion of dust.[4]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tight-sealing safety goggles.[9]

- Hand Protection: Wear appropriate chemical-resistant gloves.
- Skin and Body Protection: Wear a lab coat. Wash hands and face thoroughly after handling.[4]
- Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][9]

## References

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- To cite this document: BenchChem. [Core Compound Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158178#2-phenylthiomethylbenzoic-acid-cas-number]

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